

# Independent Validation of TPST-1120 Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | A 1120   |           |
| Cat. No.:            | B1666370 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TPST-1120, a first-in-class oral antagonist of peroxisome proliferator-activated receptor alpha (PPARα), against current first-line treatments for unresectable or metastatic hepatocellular carcinoma (HCC).[1][2] This analysis is based on publicly available clinical trial data and aims to facilitate an independent assessment of TPST-1120's performance and potential.

### **Executive Summary**

TPST-1120 is an investigational small molecule that targets cancer cell metabolism and modulates the tumor microenvironment.[3] Clinical trial data, primarily from a global randomized Phase 1b/2 study (part of Roche's Morpheus program), suggests that TPST-1120 in combination with the standard-of-care, atezolizumab and bevacizumab, demonstrates a promising improvement in clinical outcomes for patients with advanced HCC compared to the standard-of-care alone. This guide presents a side-by-side comparison of efficacy and safety data from key clinical trials of TPST-1120 and its alternatives, detailed experimental protocols, and a visualization of its mechanism of action.

# Data Presentation: Quantitative Comparison of First-Line HCC Therapies

The following tables summarize key efficacy and safety data from clinical trials of TPST-1120 in combination with atezolizumab and bevacizumab, and the respective pivotal trials for the



standard-of-care combination, as well as other approved first-line treatments, sorafenib and lenvatinib.

Table 1: Efficacy of TPST-1120 Combination Therapy vs. Standard of Care in First-Line Unresectable HCC

| Endpoint                                  | TPST-1120 + Atezolizumab<br>+ Bevacizumab (Phase<br>1b/2) | Atezolizumab +<br>Bevacizumab (IMbrave150) |
|-------------------------------------------|-----------------------------------------------------------|--------------------------------------------|
| Confirmed Objective Response Rate (ORR)   | 30%                                                       | 27.3%                                      |
| Median Progression-Free<br>Survival (PFS) | 7.0 months                                                | 6.8 months                                 |
| Median Overall Survival (OS)              | 21.0 months                                               | 19.2 months                                |
| Hazard Ratio (HR) for OS                  | 0.65                                                      | 0.66 (vs. Sorafenib)                       |

Data for the TPST-1120 combination is from a randomized Phase 1b/2 study. The IMbrave150 trial was a Phase 3 study.

Table 2: Efficacy of Other First-Line Therapies for Unresectable HCC

| Endpoint                                  | Sorafenib (SHARP Trial) | Lenvatinib (REFLECT Trial) |
|-------------------------------------------|-------------------------|----------------------------|
| Objective Response Rate (ORR)             | 2%                      | 24.1%                      |
| Median Progression-Free<br>Survival (PFS) | 5.5 months              | 7.4 months                 |
| Median Overall Survival (OS)              | 10.7 months             | 13.6 months                |
| Hazard Ratio (HR) for OS                  | 0.69 (vs. Placebo)      | 0.92 (vs. Sorafenib)       |

Table 3: Overview of Key Safety Data (Grade 3/4 Treatment-Related Adverse Events)



| Adverse Event              | TPST-1120 +<br>Atezolizumab<br>+<br>Bevacizumab | Atezolizumab<br>+<br>Bevacizumab<br>(IMbrave150) | Sorafenib<br>(SHARP Trial) | Lenvatinib<br>(REFLECT<br>Trial) |
|----------------------------|-------------------------------------------------|--------------------------------------------------|----------------------------|----------------------------------|
| Hypertension               | Data not<br>specified                           | 15.2%                                            | 4%                         | 23%                              |
| Diarrhea                   | Data not<br>specified                           | 1.8%                                             | 8%                         | 4%                               |
| Fatigue                    | Data not specified                              | 3.6%                                             | 4%                         | 9%                               |
| Hand-Foot Skin<br>Reaction | Data not specified                              | <1%                                              | 8%                         | 3%                               |

Note: The safety profile for the TPST-1120 combination was reported to be manageable and consistent with the profiles of atezolizumab and bevacizumab.

### **Experimental Protocols**

Below are summaries of the methodologies for the key clinical trials cited in this guide.

## TPST-1120 in Combination with Atezolizumab and Bevacizumab (NCT04524871 - Morpheus-Liver)

- Study Design: A Phase 1b/2, open-label, multicenter, randomized umbrella study.
- Patient Population: Patients with locally advanced or metastatic hepatocellular carcinoma (HCC) who have not received prior systemic therapy.[4]
- Intervention: Participants were randomized to receive either TPST-1120 (1200 mg orally once daily on days 1-21 of a 21-day cycle) in combination with atezolizumab (1200 mg IV on day 1 of each 21-day cycle) and bevacizumab (15 mg/kg IV on day 1 of each 21-day cycle), or atezolizumab and bevacizumab alone.[5]
- Primary Endpoint: Objective Response Rate (ORR).



 Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DOR).[5]

### Atezolizumab and Bevacizumab (IMbrave150 - NCT03434379)

- Study Design: A Phase 3, open-label, multicenter, randomized study.[6][7]
- Patient Population: Patients with untreated, locally advanced or metastatic HCC. Key inclusion criteria included Child-Pugh class A liver function and an ECOG performance status of 0 or 1.[7]
- Intervention: Patients were randomized 2:1 to receive either atezolizumab (1200 mg IV every 3 weeks) plus bevacizumab (15 mg/kg IV every 3 weeks) or sorafenib (400 mg orally twice daily).[7]
- Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as assessed by an independent review facility according to RECIST v1.1.[8]

#### Sorafenib (SHARP Trial - NCT00105443)

- Study Design: A Phase 3, multinational, randomized, double-blind, placebo-controlled trial.[9]
- Patient Population: Patients with advanced HCC who had not received prior systemic therapy and had well-preserved liver function (Child-Pugh A).[9]
- Intervention: Patients were randomized to receive either sorafenib (400 mg orally twice daily)
  or a matching placebo.[10]
- Primary Endpoint: Overall Survival (OS).[9]
- Secondary Endpoints: Time to progression.

#### **Lenvatinib** (REFLECT Trial - NCT01761266)

Study Design: A Phase 3, multicenter, randomized, open-label, non-inferiority trial.[11]



- Patient Population: Patients with unresectable HCC and no prior systemic therapy. Patients with ≥50% liver occupation or main portal vein invasion were excluded.[12]
- Intervention: Patients were randomized to receive either lenvatinib (12 mg or 8 mg once daily based on body weight) or sorafenib (400 mg twice daily).[13]
- Primary Endpoint: Overall Survival (OS), tested for non-inferiority.[12]
- Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR), tested for superiority.[12]

### Mandatory Visualization TPST-1120 Mechanism of Action: PPARα Signaling Pathway Inhibition

TPST-1120 is a selective antagonist of PPAR $\alpha$ , a nuclear receptor and transcription factor that plays a key role in fatty acid oxidation (FAO). In many cancers, including HCC, tumor cells upregulate FAO to support their rapid growth and proliferation. By inhibiting PPAR $\alpha$ , TPST-1120 disrupts this metabolic pathway, leading to a dual anti-tumor effect: direct inhibition of tumor cell growth and modulation of the tumor microenvironment to become more favorable for an anti-cancer immune response.





Click to download full resolution via product page

Caption: Inhibition of PPAR $\alpha$  by TPST-1120 disrupts tumor cell metabolism and reduces immune suppression.

## Experimental Workflow: First-Line HCC Clinical Trial Design

The following diagram illustrates a generalized workflow for the randomized clinical trials discussed in this guide, comparing an investigational therapy to the standard of care in



previously untreated advanced HCC patients.



Click to download full resolution via product page

Caption: A typical randomized controlled trial design for evaluating new first-line therapies in HCC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. tempesttx.com [tempesttx.com]
- 3. PPARs: Interference with Warburg' Effect and Clinical Anticancer Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: Subanalyses of a phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset PMC [pmc.ncbi.nlm.nih.gov]
- 12. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]
- 13. Safety and efficacy of lenvatinib by starting dose based on body weight in patients with unresectable hepatocellular carcinoma in REFLECT PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of TPST-1120 Data: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666370#independent-validation-of-published-a-1120-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com